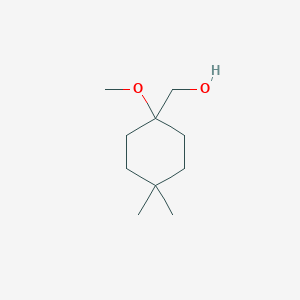
2-(Azepan-2-YL)-1-cyclopropylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-2-YL)-1-cyclopropylpropan-1-one is an organic compound that features a cyclopropyl group attached to a propanone backbone, with an azepane ring substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-YL)-1-cyclopropylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with azepane under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or acylation to introduce the azepane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-YL)-1-cyclopropylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can yield alcohol derivatives or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
2-(Azepan-2-YL)-1-cyclopropylpropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Azepan-2-YL)-1-cyclopropylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Azepan-2-yl)methanamine: A related compound with a similar azepane ring structure but different functional groups.
2-(Azepan-2-yl)ethan-1-ol hydrochloride: Another compound with an azepane ring, used in different applications.
Azepan-2-yl(morpholino)methanone: A versatile small molecule scaffold with similar structural features.
Uniqueness
2-(Azepan-2-YL)-1-cyclopropylpropan-1-one is unique due to its combination of a cyclopropyl group and an azepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications, differentiating it from other similar compounds .
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-cyclopropylpropan-1-one |
InChI |
InChI=1S/C12H21NO/c1-9(12(14)10-6-7-10)11-5-3-2-4-8-13-11/h9-11,13H,2-8H2,1H3 |
InChI Key |
OXSSSXIOUBITBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCCN1)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



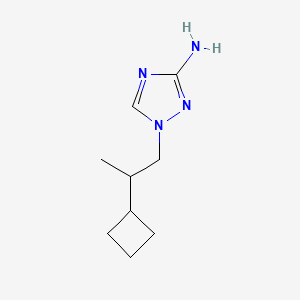
![1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
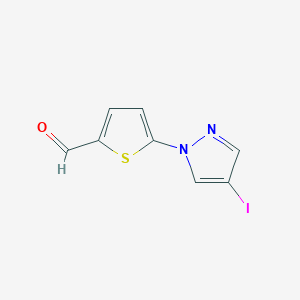
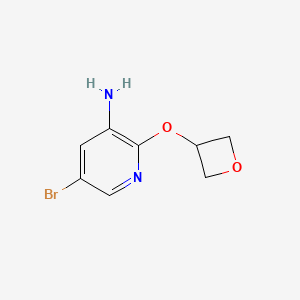
![3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073484.png)
![(3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13073500.png)
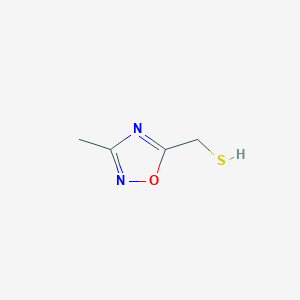
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)

![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)
